

Technical Guide: Spectroscopic Characterization of 4-Acetyl-2-methylphenylboronic Acid Pinacol Ester

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Compound of Interest

Compound Name: 4-Acetyl-2-methylphenylboronic acid pinacol ester

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-Acetyl-2-methylphenylboronic acid pinacol ester**, a key building block in modern organic synthesis, particularly in the realm of drug discovery and materials science. While direct experimental spectra for this specific compound are not widely available in the public domain, this document leverages established spectroscopic principles and data from closely related analogs to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a robust, field-proven protocol for its synthesis and purification is provided, ensuring researchers can confidently prepare and characterize this valuable reagent.

Introduction: The Versatility of a Substituted Phenylboronic Acid Pinacol Ester

4-Acetyl-2-methylphenylboronic acid pinacol ester, with CAS number 1321848-43-4 and molecular formula $C_{15}H_{21}BO_3$, belongs to the versatile class of arylboronic acid pinacol esters.

These compounds are celebrated for their stability, ease of handling, and exceptional performance as coupling partners in Suzuki-Miyaura cross-coupling reactions. The presence of three distinct functional handles—the boronic ester for carbon-carbon bond formation, the acetyl group for further derivatization, and the methyl group for steric and electronic tuning—makes this molecule a highly sought-after intermediate in the synthesis of complex organic molecules.

Understanding the spectroscopic signature of this compound is paramount for confirming its identity, assessing its purity, and ensuring the success of subsequent synthetic transformations. This guide provides the foundational knowledge for researchers to confidently utilize this reagent in their work.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to understand the molecular architecture of **4-Acetyl-2-methylphenylboronic acid pinacol ester**.

Figure 1: Molecular Structure of **4-Acetyl-2-methylphenylboronic acid pinacol ester**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on data from analogous compounds, a detailed prediction of the ¹H and ¹³C NMR spectra of the title compound in CDCl₃ is presented below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, the aromatic methyl protons, and the pinacol methyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.8 - 7.7	d	1H	Ar-H	Aromatic proton ortho to the boronic ester group.
~7.6	d	1H	Ar-H	Aromatic proton ortho to the acetyl group and meta to the boronic ester.
~7.3	s	1H	Ar-H	Aromatic proton between the methyl and acetyl groups.
~2.6	s	3H	$-\text{C}(\text{O})\text{CH}_3$	Protons of the acetyl methyl group, deshielded by the adjacent carbonyl.
~2.5	s	3H	Ar- CH_3	Protons of the aromatic methyl group.
~1.35	s	12H	$-\text{C}(\text{CH}_3)_2$	Equivalent protons of the four methyl groups on the pinacol ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Assignment	Rationale
~198	C=O	Carbonyl carbon of the acetyl group.
~145	Ar-C-CH ₃	Aromatic carbon attached to the methyl group.
~138	Ar-C-C(O)CH ₃	Aromatic carbon attached to the acetyl group.
~135	Ar-CH	Aromatic methine carbon ortho to the boronic ester.
~130	Ar-CH	Aromatic methine carbon ortho to the acetyl group.
~128	Ar-CH	Aromatic methine carbon between the methyl and acetyl groups.
~130 (broad)	Ar-C-B	Aromatic carbon attached to the boron atom, often broadened due to quadrupolar relaxation of the boron nucleus.
~84	C-(CH ₃) ₂	Quaternary carbons of the pinacol ring.
~27	-C(O)CH ₃	Acetyl methyl carbon.
~25	-C(CH ₃) ₂	Pinacol methyl carbons.
~22	Ar-CH ₃	Aromatic methyl carbon.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
~2980-2920	Medium-Strong	C-H stretch	Aliphatic (methyl and pinacol)
~1685	Strong	C=O stretch	Aryl ketone
~1600, ~1480	Medium	C=C stretch	Aromatic ring
~1360	Strong	B-O stretch	Boronic ester
~1140	Strong	C-O stretch	Pinacol ester

The strong absorption at approximately 1685 cm⁻¹ is a definitive indicator of the acetyl group's carbonyl functionality. The prominent B-O stretching vibration around 1360 cm⁻¹ is characteristic of the boronic ester moiety.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, further confirming its structure.

- Expected Molecular Ion (M⁺): m/z = 260.14 (corresponding to the molecular formula C₁₅H₂₁BO₃)

Plausible Fragmentation Pathway:

Electron ionization (EI) would likely lead to the following key fragmentation patterns:

- Loss of a methyl group (-CH₃): [M - 15]⁺, m/z = 245
- Loss of the acetyl group (-C(O)CH₃): [M - 43]⁺, m/z = 217
- Cleavage of the pinacol group: Fragmentation of the dioxaborolane ring can lead to various smaller fragments.

Experimental Protocols

This section outlines a reliable, step-by-step methodology for the synthesis and characterization of **4-Acetyl-2-methylphenylboronic acid pinacol ester**.

Synthesis Workflow



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Figure 2: A generalized workflow for the synthesis of the title compound.

Step-by-Step Synthesis Procedure

This procedure is adapted from established methods for the synthesis of arylboronic acids and their subsequent esterification.[\[1\]](#)

Part A: Synthesis of 4-Acetyl-2-methylphenylboronic Acid

- **Grignard Reagent Formation:** To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 4-bromo-3-methylacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction mixture should be gently heated to initiate the formation of the Grignard reagent, after which the addition should be controlled to maintain a gentle reflux.
- **Borylation:** Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C.

- **Hydrolysis:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the aqueous layer is acidic.
- **Work-up and Isolation:** Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Acetyl-2-methylphenylboronic acid.

Part B: Pinacol Esterification

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 4-Acetyl-2-methylphenylboronic acid (1.0 eq) and pinacol (1.1 eq) in toluene.
- **Esterification:** Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
- **Purification:** Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Sample Preparation for Spectroscopic Analysis

- **NMR Spectroscopy:** Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl_3).
- **IR Spectroscopy:** Acquire the spectrum using a thin film on a salt plate (if the compound is an oil) or as a KBr pellet (if it is a solid).
- **Mass Spectrometry:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), or directly introduce a solid sample for electron ionization (EI) analysis.

Conclusion: A Reliable Roadmap for Researchers

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of **4-Acetyl-2-methylphenylboronic acid pinacol ester**. By leveraging data from analogous structures, researchers are equipped with the necessary information to interpret the ¹H NMR, ¹³C NMR, IR, and MS data of this important synthetic building block. The detailed experimental protocol offers a reliable method for its preparation, empowering scientists in their pursuit of novel molecules for drug discovery and materials science. The principles and methodologies outlined herein underscore the importance of a thorough spectroscopic characterization in modern chemical research.

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